苯丙酸钾

描述

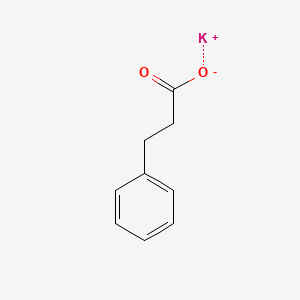

Potassium 3-phenylpropanoate is a compound with the molecular formula C9H10KNO2 . It is a derivative of phenylpropanoids, which are plant secondary metabolites widely distributed in nature .

Molecular Structure Analysis

The molecular structure of Potassium 3-phenylpropanoate consists of a phenyl group, a propanoate group, and a potassium ion . The compound has a molecular weight of 203.28 g/mol .Physical And Chemical Properties Analysis

Potassium 3-phenylpropanoate shares similar properties with other potassium compounds. It is highly reactive, like other alkali metals . More specific physical and chemical properties of Potassium 3-phenylpropanoate are not provided in the retrieved papers.科学研究应用

Alleviation of Oxidative Stress and Testicular Toxicity

Sodium 3-phenylpropanoate (a close analog of Potassium 3-phenylpropanoate) has been studied for its ability to alleviate oxidative stress and iron-induced testicular toxicity in Wistar rats . Oxidative stress is associated with various health conditions, including male infertility. The testes, being highly susceptible to oxidative damage, benefit from compounds that counteract oxidative stress.

Rare Earth Coordination Complexes

Potassium 3-phenylpropanoate can serve as a ligand in the preparation of rare earth coordination complexes. For instance, 3-phenylpropanoate has been used to synthesize complexes with rare earth metals such as yttrium (Y), lanthanum (La), cerium (Ce), neodymium (Nd), and ytterbium (Yb) . These complexes have diverse applications in materials science, catalysis, and luminescent materials.

Asymmetric Synthesis via Ketoreductase Catalysis

In the field of biomanufacturing, Ketoreductase (KRED)-catalyzed asymmetric synthesis plays a crucial role. Potassium 3-phenylpropanoate could potentially be employed in dynamic kinetic resolution (DKR) approaches for the production of chiral chemicals with multiple chiral centers . This application is particularly relevant in pharmaceutical and fine chemical synthesis.

作用机制

Target of Action

Potassium 3-phenylpropanoate, a derivative of 3-phenylpropionic acid , primarily targets enzymes such as aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase . These enzymes play crucial roles in various metabolic processes, including amino acid metabolism and the synthesis of important biomolecules.

Mode of Action

It’s known that certain phenylpropanoid compounds interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction could potentially disrupt the integrity of the cell membrane, leading to cell death.

Biochemical Pathways

Potassium 3-phenylpropanoate is involved in the degradation pathway of 3-phenylpropanoate . This pathway plays a significant role in the metabolism of aromatic compounds. The compound may also influence other biochemical pathways, such as phenylpropanoid biosynthesis and metabolic pathways .

Pharmacokinetics

It’s known that similar compounds, such as vonoprazan, a potassium-competitive acid blocker, are absorbed rapidly and reach maximum plasma concentration at 15–20 h after oral administration . The plasma protein binding of such compounds is around 80% in healthy subjects . These compounds are metabolized mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 .

Result of Action

The result of Potassium 3-phenylpropanoate’s action can vary depending on the context. In some cases, it has been found to act as an antifeedant for certain pests, such as the pine weevil . This suggests that it could have potential applications in pest control.

Action Environment

The action, efficacy, and stability of Potassium 3-phenylpropanoate can be influenced by various environmental factors. For instance, the compound’s photocatalytic activity can be affected by light exposure . Additionally, factors such as pH, temperature, and the presence of other substances can also impact its action and stability.

属性

IUPAC Name |

potassium;3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAGNRMJGYANDY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 3-phenylpropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3144458.png)

![Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato-](/img/structure/B3144472.png)

![3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3144494.png)

![1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B3144511.png)

![4-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3144550.png)